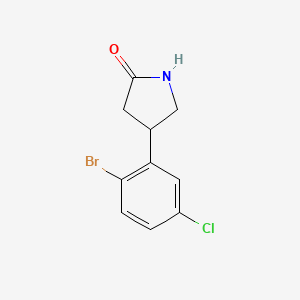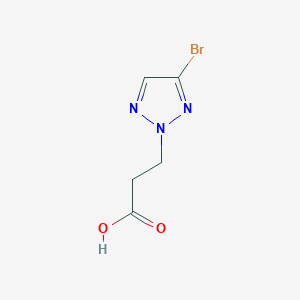
3-(4-Bromo-2H-1,2,3-triazol-2-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Bromo-2H-1,2,3-triazol-2-yl)propanoic acid is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound features a bromo substituent at the 4-position of the triazole ring and a propanoic acid moiety attached to the 2-position. Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-2H-1,2,3-triazol-2-yl)propanoic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as the “click” reaction. This involves reacting an alkyne with an azide in the presence of a copper catalyst to form the triazole ring.
Bromination: The triazole ring is then brominated at the 4-position using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the Propanoic Acid Moiety: The final step involves the introduction of the propanoic acid group to the 2-position of the triazole ring. This can be achieved through various synthetic routes, including esterification followed by hydrolysis or direct carboxylation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Bromo-2H-1,2,3-triazol-2-yl)propanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Esterification and Hydrolysis: The carboxylic acid group can be esterified to form esters, which can be hydrolyzed back to the acid.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) in the presence of a radical initiator.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Esterification: Alcohols in the presence of an acid catalyst.
Hydrolysis: Aqueous acid or base.
Major Products Formed
Substituted Triazoles: Formed by substitution of the bromine atom.
Esters: Formed by esterification of the carboxylic acid group.
Aplicaciones Científicas De Investigación
3-(4-Bromo-2H-1,2,3-triazol-2-yl)propanoic acid has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Material Science: Employed in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Studies: Utilized in biochemical assays and studies to investigate enzyme inhibition and protein interactions.
Industrial Applications: Applied in the synthesis of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-(4-Bromo-2H-1,2,3-triazol-2-yl)propanoic acid depends on its specific application. In medicinal chemistry, the compound may act by inhibiting enzymes or interacting with specific molecular targets, such as proteins or nucleic acids. The bromine atom and the triazole ring play crucial roles in its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(3-(2H-Benzo[d][1,2,3]triazol-2-yl)-5-(tert-butyl)-4-hydroxyphenyl)propanoic acid
- 3-Bromo-1H-1,2,4-triazole
- 5-Bromo-1H-1,2,4-triazole-3-carboxylic acid
Uniqueness
3-(4-Bromo-2H-1,2,3-triazol-2-yl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromo substituent and the propanoic acid moiety enhances its reactivity and potential for diverse applications compared to other triazole derivatives.
Propiedades
Fórmula molecular |
C5H6BrN3O2 |
|---|---|
Peso molecular |
220.02 g/mol |
Nombre IUPAC |
3-(4-bromotriazol-2-yl)propanoic acid |
InChI |
InChI=1S/C5H6BrN3O2/c6-4-3-7-9(8-4)2-1-5(10)11/h3H,1-2H2,(H,10,11) |
Clave InChI |
RCRRXHDTTPNBSY-UHFFFAOYSA-N |
SMILES canónico |
C1=NN(N=C1Br)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




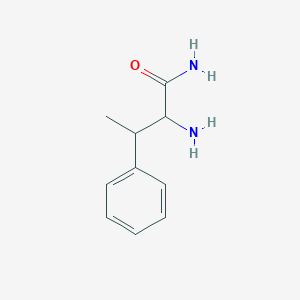
![1-[2-(2-bromophenyl)-1H-indol-3-yl]-2-chloroethanone](/img/structure/B13179622.png)
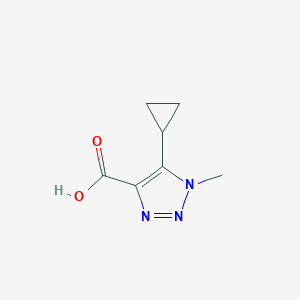
![Ethyl 2-[5-methyl-2-(3-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13179632.png)
![2,4-Dioxo-1-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-sulfonyl chloride](/img/structure/B13179633.png)
![Methyl 3'-chloro-8-oxaspiro[bicyclo[3.2.1]octane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13179637.png)


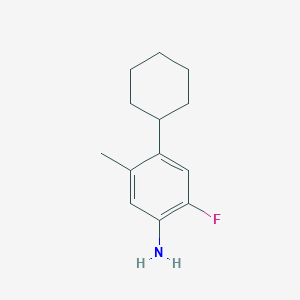
![[(Piperidin-2-yl)methyl]urea](/img/structure/B13179683.png)
